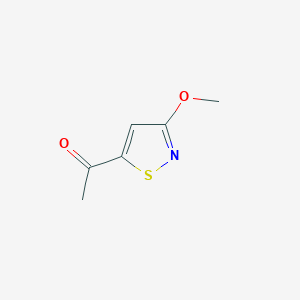

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one

Description

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole core substituted with a methoxy group at position 3 and an acetyl group at position 3. Its molecular formula is C₆H₇NO₂S (SMILES: CC(=O)C1=CC(=NS1)OC), and it belongs to the class of thiazole derivatives, which are notable for their diverse pharmacological and agrochemical applications .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-1,2-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4(8)5-3-6(9-2)7-10-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIGLGBGYKKNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NS1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935654-61-7 | |

| Record name | 1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one typically involves organic synthesis techniques and appropriate reagents. One possible synthetic route includes the reaction of 1,2-dichloroethene ether with 1-methyl-1H-thiazol-2-amine to form an intermediate, which is then reacted with methoxy groups to introduce the methoxy functionality into the thiazole ring . The reaction conditions may vary depending on the desired yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Structural Overview

The molecular formula of 1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one is C₆H₇NO₂S. Its structure includes a thiazole ring, which is known for its biological activity. The compound's SMILES representation is CC(=O)C1=CC(=NS1)OC, indicating the presence of a methoxy group and a thiazole moiety that contribute to its pharmacological properties .

Case Studies

Recent studies have evaluated the efficacy of thiazole derivatives against MRSA:

- A study found that certain phenylthiazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against MRSA strains, indicating potent antimicrobial activity comparable to established antibiotics like vancomycin .

- Another investigation demonstrated that derivatives of thiazole showed stability against bacterial resistance mechanisms, maintaining their effectiveness over extended use periods .

Efficacy in Cancer Models

The anticancer potential of this compound has been explored in various cancer cell lines. Its derivatives have been assessed for cytotoxicity and selective activity against different types of cancer cells.

Notable Findings

- In vitro studies revealed that certain thiazole derivatives exhibited IC₅₀ values in the micromolar range against human cancer cell lines, suggesting strong anticancer activity. For instance, compounds with specific substitutions on the thiazole ring demonstrated enhanced selectivity and potency against glioblastoma and melanoma cells .

- A comparative analysis showed that some thiazole derivatives outperformed traditional chemotherapeutics like cisplatin in terms of efficacy and selectivity towards cancer cells .

Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. For example, compounds containing thiazole rings can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is crucial for its potential therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one and related heterocyclic ketones:

Structural and Functional Analysis

Core Heterocycle Differences Thiazole vs. Triazole/Thiadiazole: Thiazoles (containing S and N) exhibit distinct electronic properties compared to triazoles (three N atoms) or thiadiazoles (two N and one S). Substituent Effects: The methoxy group in the target compound increases steric bulk and lipophilicity relative to hydroxyl or amino groups in analogs (e.g., compound 15a in ), which may enhance metabolic stability but reduce solubility .

Synthetic Pathways The target compound’s synthesis likely involves direct acylation or cyclization of a thiazole precursor, whereas triazole-thiadiazole hybrids (e.g., compound 9b in ) require multi-step reactions, including hydrazone formation and cyclocondensation .

Physicochemical Properties Lipophilicity: The methoxy group in the target compound (logP ≈ 1.2 predicted) provides higher lipophilicity than hydroxyl-containing analogs (e.g., compound 15a, logP ≈ 0.8), favoring passive diffusion across biological membranes . Hydrogen Bonding: Triazole derivatives (e.g., ) with NH₂ groups exhibit stronger hydrogen-bonding capacity (e.g., 3–5 H-bond acceptors/donors) compared to the target compound’s single methoxy H-bond acceptor .

Spectral and Crystallographic Data

- IR/NMR : The acetyl group in the target compound shows a C=O stretch at ~1666 cm⁻¹ (similar to compound 15a in ), while triazole derivatives display additional N-H stretches (~3433 cm⁻¹) .

- Crystal Packing : Thiadiazole derivatives () exhibit planar geometries with dihedral angles <10°, whereas thiazoles may adopt puckered conformations depending on substituents .

In contrast, triazole-thiadiazole hybrids () and benzoxazole derivatives () demonstrate antitumor and antitubercular activities, respectively .

Research Findings and Data Tables

Table 1: Computational Comparison of Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reference |

|---|---|---|---|---|

| This compound | -6.2 | -1.8 | 3.5 | |

| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | -5.9 | -1.5 | 4.1 | |

| Chalcone derivative () | -5.7 | -1.3 | 2.8 |

- Key Insight : The target compound’s lower HOMO-LUMO gap (4.4 eV) suggests higher reactivity compared to chalcones (4.4 eV) but lower than triazoles (4.4 eV) .

Biological Activity

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in focus, this compound, exhibits similar potential due to its structural characteristics.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) that suggest efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

| Bacillus subtilis | 3.9 | 7.8 |

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways remain to be fully elucidated .

Antifungal Activity

In addition to its antibacterial properties, this thiazole derivative has shown antifungal effects. It has been tested against common fungal strains with promising results indicating potential therapeutic applications in treating fungal infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 19.6 |

| HT-29 (colon cancer) | 21.0 |

| A549 (lung cancer) | 25.0 |

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, particularly at the S phase .

The biological activity of this compound is largely influenced by its structural features:

- Thiazole Ring : The thiazole moiety enhances binding to various biological targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation.

- Methoxy Group : This substituent may increase lipophilicity and enhance cellular uptake, contributing to the compound's overall efficacy.

Studies suggest that the compound may interact with DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell death in malignant cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

- A study on a series of thiazole compounds demonstrated that modifications at specific positions can significantly enhance antimicrobial activity against resistant strains of Staphylococcus aureus.

- Another investigation assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that certain substitutions led to increased potency compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.